molecular formula C24H22BrNO5 B11613577 methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11613577
M. Wt: 484.3 g/mol
InChI Key: UUWZMZDMRCVHTM-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination reactions and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives .

Scientific Research Applications

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives and brominated phenyl compounds. Examples include:

Uniqueness

What sets methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research.

Biological Activity

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H22BrNO5C_{24}H_{22}BrNO_5 and features several functional groups including bromine, ethoxy, and methoxy groups. The detailed structure can be represented as follows:

  • IUPAC Name : methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1H-indeno[1,2-b]pyridine-3-carboxylate
  • Molecular Weight : 452.34 g/mol
  • SMILES Notation : CCOc1cc(Br)c(C2C(C(OC)=O)=C(C)NC(c3c4cccc3)=C2C4=O)cc1OC

Synthesis Methods

The synthesis of this compound typically involves multiple steps, beginning with the bromination of suitable precursors followed by various functionalization reactions to introduce ethoxy and methoxy groups. The final cyclization step results in the formation of the indeno-pyridine structure. The general synthetic route includes:

  • Bromination : Introduction of bromine into the aromatic ring.
  • Etherification : Adding ethoxy and methoxy groups through etherification reactions.
  • Cyclization : Formation of the indeno-pyridine framework under controlled conditions.

Antiproliferative Effects

Research indicates that derivatives of indeno[1,2-b]pyridine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study showed that compounds similar to methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo demonstrated substantial inhibition of cell proliferation in prostate cancer cell lines (PC-3 and LNCaP) by interfering with the cell cycle and inducing apoptosis .

Antimetastatic Properties

The antimetastatic potential of this compound has also been highlighted in studies where it was found to inhibit matrix metalloproteinase (MMP9) activity in cancer cells, which is crucial for tumor invasion and metastasis . This suggests that the compound could play a role in preventing cancer spread.

Antimicrobial Activity

In vitro evaluations have shown that related compounds exhibit antimicrobial properties against various pathogens. For example, derivatives were tested for their minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Data Table: Biological Activity Summary

Biological Activity Target Cell Line/Organism Effect Observed Reference
AntiproliferativePC-3, LNCaPInhibition of cell proliferation
AntimetastaticPC-3, LNCaPInhibition of MMP9 activity
AntimicrobialStaphylococcus aureusEffective against bacterial strains

Case Studies

A notable case study involved the evaluation of a similar indeno-pyridine derivative that demonstrated promising results in inhibiting tumor growth in vivo. The study reported a significant reduction in tumor size in treated mice compared to control groups, suggesting effective bioactivity and potential for development into therapeutic agents .

Properties

Molecular Formula

C24H22BrNO5

Molecular Weight

484.3 g/mol

IUPAC Name

methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H22BrNO5/c1-5-31-18-11-16(25)15(10-17(18)29-3)20-19(24(28)30-4)12(2)26-22-13-8-6-7-9-14(13)23(27)21(20)22/h6-11,20,26H,5H2,1-4H3

InChI Key

UUWZMZDMRCVHTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OC

Origin of Product

United States

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